Superior In Vivo Toxicity Profile: Apogossypol Tolerated at 2-4× Higher Doses Than Gossypol
Apogossypol demonstrates substantially reduced in vivo toxicity compared to its parent compound Gossypol. Daily oral dosing studies established that mice tolerate Apogossypol at doses 2–4 times higher than Gossypol, with the maximum tolerated dose (MTD) for Apogossypol reported as approximately 80 mg/kg/day compared to Gossypol's MTD [1]. At an equimolar oral dose of 120 μmol/kg administered 5 times weekly for 3 weeks, Apogossypol-treated mice exhibited 100% survival whereas Gossypol-treated mice showed significantly reduced survival [2]. Hepatotoxicity and gastrointestinal toxicity (intestinal edema and ileus) represented the major adverse activities of Gossypol, with Apogossypol described as far less toxic [3].
| Evidence Dimension | In vivo maximum tolerated dose (MTD) upon repeated oral dosing |
|---|---|
| Target Compound Data | ~80 mg/kg/day (oral) |
| Comparator Or Baseline | Gossypol: ~20–40 mg/kg/day (oral, inferred from 2–4× tolerance difference) |
| Quantified Difference | Apogossypol tolerated at 2–4× higher doses than Gossypol |
| Conditions | Daily oral dosing studies in mice; female Balb/c mice (7 weeks old, n=6 per group) |
Why This Matters
This translates to a wider therapeutic window and reduced risk of dose-limiting hepatotoxicity and gastrointestinal adverse events, making Apogossypol a safer tool compound for in vivo Bcl-2 inhibition studies.
- [1] Kitada S, Wei J, Kress C, et al. In vitro and in vivo efficacy and toxicity comparison between ApoGossypol and Gossypol, Bcl-2 antagonists. Cancer Res. 2008;68(9_Supplement):4387. View Source
- [2] Kitada S, Kress CL, Krajewska M, Jia L, Pellecchia M, Reed JC. Bcl-2 antagonist apogossypol (NSC736630) displays single-agent activity in Bcl-2-transgenic mice and has superior efficacy with less toxicity compared with gossypol (NSC19048). Blood. 2008;111(6):3211-3219. Figure 1. View Source
- [3] Kitada S, Kress CL, Krajewska M, Jia L, Pellecchia M, Reed JC. Bcl-2 antagonist apogossypol (NSC736630) displays single-agent activity in Bcl-2-transgenic mice and has superior efficacy with less toxicity compared with gossypol (NSC19048). Blood. 2008;111(6):3211-3219. View Source
